Thioquinox

Description

Contextualization within Quinoxaline (B1680401) Derivatives in Chemical Research

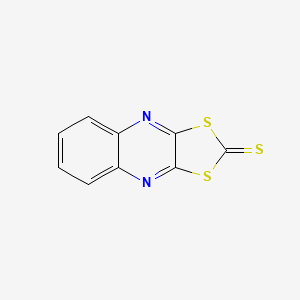

Thioquinox is chemically classified as a quinoxaline derivative. ontosight.ai The quinoxaline structure, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a foundational scaffold for a wide array of compounds with significant biological and industrial applications. journalirjpac.comrsc.orgmtieat.orgmdpi.comresearchgate.net Quinoxaline derivatives are a subject of extensive research due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ontosight.aimdpi.com this compound's unique structure, featuring a dithiolo[4,5-b]quinoxaline-2-thione core, distinguishes it from other quinoxaline compounds and is central to its specific mode of action and application spectrum. The presence of multiple sulfur atoms in its fused ring system imparts distinct chemical and physical properties that influence its reactivity and biological interactions. ontosight.ai

Historical Trajectory and Evolution of this compound Research and Development

The development of this compound dates back to the mid-20th century, a period marked by significant advancements in pesticide research. It was first introduced in 1959 by Bayer, under the code numbers 'Bayer 30686' and 'SS1451', and the trademark 'Eradex'. bcpc.org Early research focused on its efficacy as an acaricide, particularly against mite species that were developing resistance to other pesticides in use at the time, such as organophosphorus compounds. bcpc.org

Initial studies established its effectiveness against various mite life stages, including eggs and larvae, and noted its considerable persistence. bcpc.org The synthesis of this compound was also a key area of early investigation, with the reaction of 2,3-dimercaptoquinoxaline and thiophosgene (B130339) being a primary method of preparation. Over the years, research has expanded from its initial agricultural focus to include investigations into its toxicological profile and environmental impact.

Scope and Significance of Contemporary Academic Inquiry into this compound

Contemporary research on this compound continues to explore its chemical and biological facets, driven by a need to understand its environmental footprint, toxicological implications, and potential for alternative applications. Key areas of modern academic inquiry include:

Toxicological and Environmental Impact: A significant portion of recent research focuses on the environmental fate and toxicity of this compound. smolecule.com Studies have investigated its persistence in soil and water, its potential for bioaccumulation, and its effects on non-target organisms. smolecule.com Research has also delved into its toxicological effects at the cellular level. For instance, a study on its derivative, oxythis compound, revealed that it could alter gene expression in normal human mammary epithelial cells, suggesting potential for carcinogenic effects. d-nb.info In vivo studies in rats have pointed to it being a hepatotoxin, inhibiting certain liver enzymes. d-nb.info

Mechanism of Action: While it has long been understood that this compound acts by inhibiting enzymes through binding to amino and mercapto groups, contemporary studies aim to further elucidate the precise molecular mechanisms. It is believed to disrupt the mitochondrial electron transport chain in target organisms, leading to cell death, though the exact pathways are still under investigation. smolecule.com

Resistance Development: The emergence of resistance in pest populations is a persistent challenge in agriculture. Consequently, research into the mechanisms by which mites, such as Tetranychus urticae, develop resistance to this compound is an active area of study. smolecule.comutah.eduinra.frmdpi.comfrontiersin.org Understanding these mechanisms is crucial for developing sustainable pest management strategies. smolecule.com

Alternative Applications: Beyond its primary use as a pesticide, researchers are exploring other potential applications for this compound and its derivatives. ontosight.aismolecule.com These include investigations into its antimicrobial and antifungal properties for potential pharmaceutical development. ontosight.aismolecule.com

Chemical and Physical Properties of this compound

Below is an interactive table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | journalirjpac.comCurrent time information in Bangalore, IN.dithiolo[4,5-b]quinoxaline-2-thione |

| Molecular Formula | C₉H₄N₂S₃ |

| Molecular Weight | 236.34 g/mol |

| CAS Number | 93-75-4 |

| Appearance | Brownish-yellow solid |

| Melting Point | 180 °C (356 °F) |

| Solubility | Practically insoluble in water; slightly soluble in acetone (B3395972) and methanol (B129727). |

| Vapor Pressure | 1 x 10⁻⁷ mmHg at 20 °C |

Data sourced from multiple chemical databases and research articles.

Detailed Research Findings

Recent academic studies have provided more granular insights into the biological and chemical behavior of this compound.

| Research Area | Key Findings |

| Gene Expression | Exposure to an analogue, oxythis compound, led to altered expression of genes associated with metabolism and apoptosis in human mammary epithelial cells. d-nb.info |

| Enzyme Activity | Demonstrated inhibition of hepatic enzymes in rat models, leading to its classification as a probable carcinogen due to observed liver damage. d-nb.info |

| Acaricidal Efficacy | Shows prolonged residual activity, impacting mite mortality for up to 90 days after application. |

| Chemical Reactivity | Can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols. It is also subject to nucleophilic substitution reactions. |

Structure

3D Structure

Properties

IUPAC Name |

[1,3]dithiolo[4,5-b]quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILERPRJWJPJZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042471 | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow odorless solid; [HSDB] | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish yellow solid | |

CAS No. |

93-75-4 | |

| Record name | Thioquinox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioquinox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioquinox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOQUINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DRA4L621C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180 °C | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Thioquinox

Established Laboratory Synthetic Pathways

Laboratory-scale synthesis of Thioquinox focuses on high-purity production through well-controlled reaction conditions. Several distinct pathways have been established, utilizing different starting materials and sulfur sources.

The most widely documented laboratory method for synthesizing this compound involves the direct condensation of thiophosgene (B130339) (CSCl₂) with quinoxaline-2,3-dithiol (B7734207). This reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms of the dithiol precursor displace the chlorine atoms on the thiophosgene molecule to form the stable, fused heterocyclic system of this compound.

The reaction is typically performed in an anhydrous solvent, such as chloroform (B151607), to prevent unwanted side reactions. It is generally conducted at moderately low temperatures, ranging from 25–40°C. This method is known for its high efficiency, with reported yields often falling between 88% and 92%. To ensure the complete conversion of the dithiol, a stoichiometric excess of thiophosgene is often employed, while conducting the reaction under an inert atmosphere helps prevent the oxidation of the sulfur-containing compounds.

An alternative synthetic route to this compound begins with more fundamental precursors, 1,2-diaminobenzene (also known as o-phenylenediamine) and carbon disulfide (CS₂). smolecule.com This pathway is a multi-step process. The initial reaction involves the condensation of 1,2-diaminobenzene with carbon disulfide, often in the presence of a base like potassium hydroxide (B78521), to form an intermediate. researchgate.netmdpi.com This intermediate then undergoes cyclization to produce the quinoxaline (B1680401) ring system. Specifically, this route is commonly used to prepare the key precursor, quinoxaline-2,3-dithiol. smolecule.com

Once quinoxaline-2,3-dithiol is synthesized via this method, it can be reacted with a suitable one-carbon sulfur source, such as thiophosgene as described in section 2.1.1, to complete the synthesis of this compound. smolecule.com This approach allows for the construction of the molecule from simpler, more readily available starting materials, though it involves more synthetic steps compared to the direct condensation method. smolecule.com Careful control of reaction conditions at each stage is essential to ensure the optimal formation of the desired product. smolecule.com

To circumvent the use of highly toxic thiophosgene, alternative sulfur sources and reaction conditions have been explored. One notable variation involves the use of phosgene (B1210022) (COCl₂) in place of thiophosgene. smolecule.com In this two-step process, phosgene is first reacted with 2,3-dimercapto-quinoxaline. This reaction forms a thiocarbamate intermediate, which is then subjected to thermal cyclization at temperatures between 60–80°C in a solvent like toluene (B28343) to yield this compound. While this method avoids thiophosgene, it requires stringent controls for handling gaseous phosgene. The yield for this pathway is typically in the range of 78–85%.

In the context of optimizing reaction kinetics, particularly for industrial applications, catalytic conditions have been introduced. For instance, the addition of trace amounts of ferric chloride (FeCl₃) has been shown to accelerate the reaction rate. Other synthetic strategies for related quinoxaline structures have utilized various catalysts, including camphorsulfonic acid and zinc triflate, to promote cyclocondensation reactions, highlighting the potential for catalytic improvements in this compound synthesis. encyclopedia.pubijrar.org

Table 1: Comparison of Laboratory Synthetic Pathways for this compound

| Method | Key Reagents | Typical Conditions | Reported Yield |

| Thiophosgene Condensation | Quinoxaline-2,3-dithiol, Thiophosgene | Solvent: Chloroform, Temp: 25–40°C | 88–92% |

| Phosgene Condensation | 2,3-Dimercapto-quinoxaline, Phosgene | Solvent: Toluene, Temp: 60–80°C | 78–85% |

Condensation of 1,2-Diaminobenzene with Carbon Disulfide and Subsequent Cyclization

Industrial Scale-Up Considerations and Modifications in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant modifications to ensure efficiency, safety, and cost-effectiveness. These changes involve specialized equipment and process optimization strategies.

For large-scale production, the synthesis of this compound is carried out in specialized chemical reactors designed to handle corrosive materials and manage reaction thermodynamics. Glass-lined steel reactors are often used due to their resistance to the corrosive byproducts generated during the synthesis, such as hydrogen chloride.

Process automation is critical in an industrial setting to maintain consistency and safety. verifiedmarketresearch.commt.com Automated systems, such as those controlled by programmable logic controllers (PLCs), are employed for precise control of key reaction parameters, including temperature, pressure, and the rate of reagent addition. taawon.com These automated lab reactor (ALR) systems can replace traditional jacketed lab reactors, allowing for unattended operation and the automatic recording of process data. mt.comtaawon.com This level of control is crucial for managing exothermic reactions and ensuring that the process remains within safe operational limits, minimizing the risk of runaway reactions and enhancing product quality. verifiedmarketresearch.com Automated platforms are particularly well-suited for handling the hazardous reagents involved in this compound synthesis. helgroup.comnus.edu.sg

Economic viability and environmental sustainability are major drivers for industrial process modifications. A key adaptation in the industrial synthesis of this compound is the recycling of unreacted starting materials. ijrar.org For example, in the thiophosgene-based route, any excess thiophosgene can be recovered from the reaction mixture, typically via vacuum distillation, and reused in subsequent batches. This practice significantly reduces raw material costs and minimizes chemical waste. ijrar.org

Effective waste management is also a critical component of the industrial process. wastemanaged.co.uk The synthesis of this compound generates hazardous byproducts, most notably hydrogen chloride (HCl) gas. In an industrial setting, this acidic gas is not released into the atmosphere but is directed through a scrubber system where it is neutralized by an aqueous base, such as sodium hydroxide (NaOH), to produce sodium chloride (NaCl) and water. This treatment transforms a corrosive and hazardous gas into a manageable waste stream that can be disposed of according to environmental regulations. sce.gov.bhwoimacorporation.com

Table 2: Comparison of Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

| Reactor | Round-bottom flasks (mL to L) | Glass-lined steel reactors (hundreds to thousands of L) |

| Temperature Control | Manual (oil baths, heating mantles) | Automated PID systems, integrated cooling/heating jackets taawon.com |

| Reagent Handling | Manual addition | Automated, metered dosing pumps and flow controllers syrris.com |

| Reagent Recovery | Typically not performed | Recovery and recycling of unreacted reagents (e.g., thiophosgene) via distillation |

| Waste Treatment | Small-scale quenching/neutralization | Integrated scrubbers for acidic gas neutralization (e.g., HCl) |

Reactor Design and Process Automation for this compound Production

Optimization Strategies for this compound Synthesis

The efficient synthesis of this compound is a key focus in its production. Optimization strategies are geared towards enhancing yield, ensuring high purity, maintaining reproducibility, and implementing quality control throughout the manufacturing process.

The primary laboratory synthesis of this compound involves the reaction of quinoxaline-2,3-dithiol with thiophosgene (CSCl₂) in a solvent like anhydrous chloroform at temperatures between 25–40°C. This method can yield this compound with a purity of over 90%. To maximize the yield, a stoichiometric excess of thiophosgene is often used to ensure the complete conversion of the starting material. Industrial processes further refine this by introducing catalysts, such as trace amounts of iron(III) chloride (FeCl₃), which can increase reaction kinetics by 15–20%.

Another synthetic route involves the reaction of 2,3-dimercapto-quinoxaline with phosgene (COCl₂), which circumvents the use of the highly toxic thiophosgene. This two-step process includes the formation of a thiocarbamate intermediate, followed by thermal cyclization.

Purity is a critical aspect of this compound synthesis. Post-synthesis, crude this compound is typically purified through recrystallization from solvents like ethanol (B145695) or acetone (B3395972). An optimal solvent-to-product ratio of 5:1 is employed to achieve a purity of over 98%, with any remaining solvents removed under reduced pressure.

Table 1: Comparison of Laboratory and Industrial Synthesis Parameters for this compound

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L | 500–2000 L |

| Temperature Control | Manual | Automated PID systems |

| Reaction Time | 6–8 hours | 4–5 hours |

| Catalyst | None required | Trace FeCl₃ (0.1–0.5 wt%) |

| Yield | 88–92% | Optimized for >95% |

| Purity Control | Recrystallization | In-situ purification and recrystallization |

Reproducibility is paramount for the consistent production of this compound with the desired quality. mdpi.comepo.org Several factors can lead to irreproducibility in scaled-up synthetic protocols, including the degradation of reactor materials and variability in precursor quality. mdpi.com To ensure reproducibility, it is crucial to maintain consistent reaction conditions, such as temperature, pressure, and reactant concentrations. mdpi.com The use of automated control systems in industrial settings helps in maintaining these parameters with high precision.

Furthermore, detailed and standardized operating procedures are essential. researchgate.net This includes clear instructions on the order of reagent addition, reaction times, and purification methods. researchgate.net Version control for synthesis scripts and robust error handling mechanisms are best practices that contribute to the reproducibility of the synthesis process. numberanalytics.com

Quality-by-Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov Implementing QbD in this compound production involves a proactive approach to ensure consistent quality. mt.comslideshare.netslideshare.net

The core of QbD is to identify the Critical Quality Attributes (CQAs) of this compound and the Critical Process Parameters (CPPs) that affect them. mt.comslideshare.net For this compound, CQAs could include purity, crystal form, and stability. CPPs would be factors like reaction temperature, catalyst concentration, and purification solvent ratios. mt.com By understanding the relationship between CPPs and CQAs, a "design space" is established. mt.com Operating within this design space ensures that the final product consistently meets its quality standards. mt.com This approach helps in reducing product variability and mitigating risks associated with the manufacturing process. nih.govmt.com

Reproducibility Considerations in Synthetic Design and Execution

Intrinsic Chemical Reactivity and Derivative Formation

This compound is a redox-active molecule, meaning it can readily undergo both oxidation and reduction reactions. smolecule.com These reactions lead to the formation of various derivatives with altered chemical and physical properties.

This compound can be oxidized to form sulfoxides and subsequently sulfones. oapi.int This oxidation can be achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.orgjchemrev.com For instance, hydrogen peroxide (H₂O₂) is a common oxidant used for this purpose. organic-chemistry.orgorganic-chemistry.org The degree of oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidizing agent and the temperature. organic-chemistry.orgbeilstein-journals.org For example, using a limited amount of oxidant might favor the formation of the sulfoxide, while an excess can lead to the sulfone. beilstein-journals.org The formation of these oxidized derivatives can significantly alter the electronic properties and solubility of the parent this compound molecule.

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Product(s) | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry can control selectivity. organic-chemistry.orgbeilstein-journals.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Effective for various sulfides. organic-chemistry.org |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Selective for sulfoxide formation. jchemrev.com |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidizing agent. organic-chemistry.org |

The reduction of this compound can lead to the formation of thiols or other reduced sulfur compounds. The disulfide-like linkage within the this compound structure is susceptible to cleavage by reducing agents. wikipedia.org This process can regenerate thiol groups. sigmaaldrich.com The specific products of the reduction will depend on the reducing agent used and the reaction conditions. These reduction reactions are fundamental in understanding the behavior of this compound in various chemical and biological systems where reducing environments are present. The resulting thiols are often more reactive nucleophiles than the parent this compound. wikipedia.org

Nucleophilic Substitution Reactions and Substituted Quinoxaline Derivatives

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on a substrate. geeksforgeeks.orgdoubtnut.combyjus.com In the context of this compound and related compounds, these reactions are pivotal for the synthesis of a diverse array of substituted quinoxaline derivatives. The quinoxaline ring system, particularly when substituted with good leaving groups like halogens, is susceptible to attack by various nucleophiles.

A common strategy for creating substituted quinoxalines involves the use of 2,3-dichloroquinoxaline (B139996) (2,3-DCQ) as a starting material. nih.gov The chlorine atoms on 2,3-DCQ are effective leaving groups and can be displaced by a variety of sulfur and nitrogen-based nucleophiles. This method allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines. For instance, reacting 2,3-DCQ with nucleophiles like 4-chloroaniline, thiophenol, or thiosalicylic acid at room temperature can lead to the substitution of one of the chlorine atoms, yielding monosubstituted derivatives. nih.gov This approach is often preferred due to the ready availability of the starting materials and the relative ease of the reaction. nih.gov

This compound itself can undergo nucleophilic substitution, where nucleophiles such as amines and thiols can replace the sulfur atoms of the dithiolo ring. This reactivity allows for the further functionalization of the this compound core, leading to various substituted quinoxaline derivatives. The electrophilic nature of the quinoxaline N-oxide has also been exploited in Vicarious Nucleophilic Substitution (VNS) reactions to prepare derivatives containing cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) substituents. rsc.org

The table below summarizes the synthesis of various substituted quinoxalines from 2,3-dichloroquinoxaline (2,3-DCQ) via nucleophilic substitution. nih.gov

Table 1: Synthesis of Substituted Quinoxalines from 2,3-DCQ

| Nucleophile | Resulting Product Class |

|---|---|

| 4-chloroaniline | N-substituted quinoxaline |

| Thiophenol | S-substituted quinoxaline |

| Thiosalicylic acid | S-substituted quinoxaline |

Hydration and Vapor-Phase Reactions of this compound

Hydration reactions involve the addition of water to a substance. In certain conditions, this compound-related structures can undergo hydration. Research on anaerobic methane-oxidizing microbial consortia has identified hydrated versions of a thioquinoxalinol sulfate (B86663) compound. The formation of these hydrated structures is proposed to occur through the addition of water across the dehydropyrazine ring, followed by an oxidation step.

While detailed studies on the vapor-phase reactions of this compound are limited, the principles of such reactions can be understood from related fields. Vapor-phase reactions, such as those in hydrothermal carbonization, occur in a pressurized system containing gas, liquid, and solid phases at elevated temperatures. mdpi.com The reaction kinetics and mechanisms are influenced by factors like temperature, pressure, and the relative humidity of the environment. d-nb.info For instance, the hydration of salts can proceed as a solid-state reaction below a certain humidity, but occurs via a solution-based mechanism above the deliquescence humidity. d-nb.info

In the context of CO2 hydration at an air-water interface, studies have shown a mechanism where CO2 from the air dissolves into the surface layer of water before reacting. arxiv.org This suggests that for a compound like this compound, interaction with water vapor could facilitate reactions at the surface or lead to the formation of hydrated intermediates, similar to the observed thioquinoxalinol derivatives. The table below outlines the proposed mechanism for the formation of hydrated thioquinoxalinol.

Table 2: Proposed Hydration Mechanism

| Step | Process |

|---|---|

| 1 | Addition of water to the dehydropyrazine ring |

Structural Modification Research and Derivative Exploration

The structural modification of the quinoxaline scaffold, including that of this compound, is an active area of research driven by the quest for new compounds with valuable biological and material properties. ontosight.airesearchgate.net The goal of this research is to systematically alter the functional groups on the quinoxaline ring and assess the impact on the compound's activity. This exploration has led to the synthesis of a wide range of derivatives with potential applications. ontosight.ai

Research efforts have focused on synthesizing various quinoxaline derivatives by introducing different substituents onto the core structure. For example, by reacting key quinoxaline intermediates with various aromatic acid chlorides, researchers have synthesized amide derivatives. nih.gov Similarly, reactions with different isocyanates and isothiocyanates have yielded urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov The synthesis of sulphonamide derivatives has also been achieved by reacting quinoxaline intermediates with arylsulphonyl chlorides. nih.gov

The exploration of derivatives extends to complex fused-ring systems. For instance, the synthesis of arylalkynyl-benzo[c] Current time information in Bangalore, IN.thiadiazole (BTD) and Current time information in Bangalore, IN.thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives has been described for applications in materials science, such as for laser applications. rsc.org These synthetic strategies often employ modern coupling reactions like the Sonogashira and Stille reactions. rsc.org The modification of related structures, such as the synthesis of a thioquinoxalinol core, has also been documented. These diverse synthetic efforts highlight the versatility of the quinoxaline scaffold for generating novel chemical entities. researchgate.net

Table 3: Examples of Synthesized Quinoxaline Derivatives

| Derivative Class | Reagents |

|---|---|

| Amides | Aromatic acid chlorides (e.g., benzoyl chloride) |

| Thioureas | Isothiocyanates (e.g., phenyl isothiocyanate) |

| Ureas | Isocyanates (e.g., phenyl isocyanate) |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-dichloroquinoxaline (2,3-DCQ) |

| 4-chloroaniline |

| Arylalkynyl-benzo[c] Current time information in Bangalore, IN.thiadiazole (BTD) |

| Benzoyl chloride |

| Phenyl isocyanate |

| Phenyl isothiocyanate |

| p-methylbenzenesulfonyl chloride |

| This compound |

| Thiophenol |

| Thiosalicylic acid |

| Current time information in Bangalore, IN.thiadiazolo[3,4-g]quinoxaline (TDQ) |

Molecular and Cellular Mechanisms of Action of Thioquinox

Fundamental Biochemical Interactions

The foundational biochemical activities of Thioquinox are rooted in its chemical structure, which facilitates interactions with key cellular components.

Enzyme Inhibition via Binding to Amino and Mercapto Groups

A primary mechanism of this compound's action is its ability to bind to amino and mercapto (-SH) groups present in proteins, particularly enzymes. This binding can lead to the inhibition of enzyme function, disrupting critical metabolic pathways necessary for the survival of certain organisms. The interaction is thought to involve the formation of covalent bonds with the active sites of enzymes, rendering them inactive. This disruption of normal enzymatic function is a key factor in its observed biological effects. The sulfhydryl groups of amino acids like cysteine are particularly susceptible to such interactions. nih.gov

Disruption of Mitochondrial Electron Transport Chain

This compound is believed to interfere with the mitochondrial electron transport chain (ETC), the central pathway for cellular respiration and energy production in the form of ATP. smolecule.comwikipedia.org While the precise mechanism is not fully elucidated, it is suggested that this compound disrupts the flow of electrons between the various protein complexes of the ETC. smolecule.comonelook.com This interference leads to a depletion of cellular energy and can trigger downstream events such as apoptosis. The ETC involves a series of redox reactions, and disruption at any point can have significant consequences for cell viability. wikipedia.orgnih.gov Specifically, some research points to interference with complexes I and III as potential targets. frontiersin.orgfrontiersin.orgmdpi.com

Role as a Redox-Active Molecule in Cellular Metabolism and Signaling

This compound functions as a redox-active molecule, meaning it can participate in oxidation-reduction reactions within the cell. smolecule.com This property allows it to influence cellular metabolism and signaling pathways that are sensitive to the cellular redox state. The balance between oxidizing and reducing agents is crucial for normal cellular function, and molecules like this compound can perturb this balance. nih.gov The presence of sulfur atoms in its structure contributes to its redox activity. Thiol-containing molecules, in general, play a significant role in maintaining cellular redox homeostasis. nih.gov The interaction of redox-active molecules with signaling proteins, such as kinases, can modulate their activity and influence downstream cellular processes. nih.gov

Cellular Level Responses

The biochemical interactions of this compound translate into observable responses at the cellular level, most notably affecting gene expression.

Modulation of Gene Expression Profiles

Exposure to this compound can lead to significant alterations in the gene expression profiles of cells. This indicates that the compound can influence the transcriptional machinery of the cell, leading to either the upregulation or downregulation of specific genes. wikipedia.org Research on a related quinoxaline (B1680401) pesticide, oxythis compound (OTQ), demonstrated that exposure altered the expression of numerous genes in human mammary epithelial cells. nih.gov For instance, genes involved in transcription, such as junB and cfos, and apoptosis, like MAD-3, showed increased expression following exposure to OTQ. nih.gov Conversely, genes related to cell metabolism and other signaling pathways exhibited decreased expression. This modulation of gene expression is a critical aspect of the cellular response to this compound and can underpin many of its ultimate biological effects.

| Gene | Function | Observed Change in Expression (in response to related quinoxaline pesticides) |

| junB | Transcription factor | Increased |

| cfos | Transcription factor | Increased |

| MAD-3 | Apoptosis-related | Increased |

| p53 | Tumor suppressor | Altered expression |

| Cell Metabolism Genes | Various metabolic pathways | Decreased |

| Signaling Pathway Genes | Cellular communication | Decreased |

This table is based on findings from studies on oxythis compound, a closely related compound. nih.gov

Impact on Redox-Sensitive Signaling Pathways

This compound has been identified as a redox-active molecule that plays a role in various biochemical reactions, notably within the electron transport processes of microbial consortia. Its chemical structure enables it to influence cellular metabolism and signaling pathways through its redox activity. The mechanism is believed to involve interference with the mitochondrial electron transport chain in target organisms, leading to a disruption of cellular respiration and subsequent energy depletion. smolecule.com This interference with electron flow highlights its capacity to perturb redox-sensitive signaling cascades, which are crucial for normal cellular function and survival. smolecule.com Although the precise details of its interaction with specific signaling components are not fully elucidated, its nature as a redox-active compound suggests it can modulate cellular processes governed by the balance of oxidation and reduction states. smolecule.com

Perturbation of Key Metabolic Pathways in Target Organisms

The primary mode of action for this compound involves the disruption of essential metabolic pathways in the organisms it targets, such as mites and fungi. This is achieved through its ability to bind to amino and mercapto groups, which are prevalent in many enzymes. This binding leads to the inhibition of these enzymes, disrupting their normal function and, consequently, the metabolic pathways they regulate. inchem.org Early research into its analogue, oxythis compound, suggested a direct effect on enzymes containing thiol groups, such as succinate (B1194679) dehydrogenase. nih.gov The inhibition of critical sulfhydryl enzymes, including pyruvic dehydrogenase and succinic dehydrogenase, has been identified as a key mechanism responsible for its toxic effects in mammals and is believed to be similar in target pests. inchem.org By compromising these fundamental metabolic processes, this compound effectively hinders the survival of mites and fungi.

Research into Cell-Specific Responses and Molecular Signatures

While specific molecular signature studies on this compound are limited, research on its close analogue, oxythis compound (OTQ), provides significant insight into potential cell-specific responses. nih.gov Studies using normal human mammary epithelial cells (NHMECs) exposed to OTQ revealed distinct changes in gene expression. nih.govresearchgate.net Microarray analysis showed that OTQ exposure could alter the expression of numerous genes, including transcription factors and metabolic enzymes. nih.govresearchgate.net

Notably, genes such as p53, junB, and cfos showed increased expression following exposure to OTQ. Conversely, genes related to other cell metabolism and signaling pathways exhibited decreased expression. For instance, analysis of NHMEC strains showed altered expression in genes for metabolic enzymes like dihydrodiol dehydrogenase and CYP2A13. researchgate.net This research highlights the potential for quinoxaline-based compounds to elicit specific molecular signatures, demonstrating inter-individual variation in cellular responses to chemical exposure. nih.govresearchgate.net

Comparative Mechanistic Analysis with Analogues

This compound versus Oxythis compound (Morestan) in Biochemical Activity

This compound and its oxygen-containing analogue, Oxythis compound (also known as Chinomethionat or Morestan), are both quinoxaline derivatives used as acaricides and fungicides. herts.ac.uknih.govdoi.org Their primary mechanism involves the inhibition of enzymes by reacting with sulfhydryl groups. inchem.orgnih.gov However, their biochemical and physical properties differ due to the substitution of a sulfur atom in this compound for an oxygen atom in Oxythis compound within the cyclic ring system. doi.orgontosight.ai Oxythis compound generally exhibits a broader spectrum of miticidal and insecticidal activity. nih.gov A significant distinguishing factor reported in early studies was this compound's higher potential for skin sensitization. nih.gov

| Feature | This compound | Oxythis compound (Morestan) |

|---|---|---|

| Primary Use | Miticide, Fungicide | Broad-spectrum Miticide, Insecticide, Fungicide herts.ac.uk |

| Mechanism of Action | Inhibition of enzymes via binding to amino and mercapto groups; disrupts electron transport. smolecule.com | Reacts with sulfur-containing amino acids, inhibiting sulfhydryl enzymes like succinic dehydrogenase. inchem.orgnih.govresearchgate.net |

| Biochemical Precursors | Synthesized from quinoxaline-2,3-dithiol (B7734207) and thiophosgene (B130339). | Synthesized from 6-methyl-2,3-quinoxalinedithiol and phosgene (B1210022). doi.orginchem.org |

| Key Differentiating Property | High risk of skin sensitization. nih.gov | Broader miticidal activity; lower risk of skin sensitization. nih.gov |

Structural and Functional Analogues in Comparative Studies

The quinoxaline class of pesticides includes several structural analogues beyond this compound and Oxythis compound, such as chlorquinox. nih.gov These compounds share a core quinoxaline structure, which is key to their biological activity. ontosight.ai The unique reactivity of this compound is attributed to its specific quinoxaline structure combined with multiple sulfur atoms. smolecule.com

In a broader context, quinoxaline acaricides can be compared to other chemical classes like organotins (e.g., Plictran) and organofluorines (e.g., Nissol). nih.gov Quinoxaline derivatives like this compound were noted for their selectivity against mites without significant cross-resistance issues, a problem often seen with organofluorines. Compared to organotins, which can have high bioaccumulation in aquatic systems, quinoxalines like this compound tend to degrade faster in soil, suggesting lower long-term ecological risks.

Furthermore, recent biochemical research has identified novel thioquinoxalinol compounds in anaerobic microbial consortia. These naturally occurring molecules contain a thioquinoxalinol core structure with a thiol group and a redox-active quinoxaline ring, making them structural and functional analogues. Like this compound, these compounds are believed to be involved in electron transport processes and thiol redox reactions, highlighting a conserved biochemical functionality in this class of molecules.

Environmental Dynamics and Ecotoxicological Research of Thioquinox

Environmental Persistence and Degradation Pathways

The stability of Thioquinox in the environment is influenced by several factors, including its interaction with water, light, and microbial life.

Hydrolysis under Varying pH Conditions

Photodegradation under UV Exposure

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of many chemical compounds. This compound is susceptible to photodegradation when exposed to UV light. Studies on similar compounds, such as Thymoquinone, have shown that photolytic degradation can lead to a considerable reduction in the compound's concentration, with one study noting a 12.11% decrease under photolytic stress. seejph.comseejph.com The vapor-phase reaction of this compound with photochemically produced hydroxyl radicals is estimated to have a rate constant of 7.9 × 10⁻¹² cm³/molecule-sec, indicating its reactivity under environmental light conditions. smolecule.com

Microbial Degradation and Biotransformation

Microorganisms in the soil and water play a crucial role in the breakdown of organic compounds. researchgate.net this compound is subject to microbial degradation, a process where microbes use the chemical as a source of food and energy, transforming it into other substances. researchgate.netnih.gov This biotransformation can lead to the formation of various metabolites. sci-hub.se For example, spider mites have been found to metabolize oxythis compound to quinoxaline-2,3-dithiol (B7734207) (QDSH) and other polar metabolites. nih.gov The process of biodegradation is influenced by several environmental factors, including the concentration of the microbes, pH, temperature, and the presence of other nutrients. researchgate.net

Stability Optimization Strategies in Environmental Studies

In order to conduct long-term environmental impact studies, researchers sometimes need to stabilize compounds like this compound. Techniques such as the use of antioxidants (e.g., BHT) or encapsulation (e.g., within liposomes) can be tested to prolong the half-life of the compound in experimental settings. These strategies help in understanding the long-term behavior of the substance without rapid degradation interfering with the study.

Transport and Distribution in Environmental Compartments

The movement and persistence of this compound in different environmental settings, such as soil and water, are critical to understanding its potential ecological reach.

Persistence in Soil and Water Systems

This compound can persist in the environment, with its presence being a concern in both soil and aquatic ecosystems. smolecule.comnih.gov Its persistence in soil is a factor in its potential for long-term ecological impact. The compound's transport in soil and water is influenced by factors like its solubility, the organic matter content of the soil, and water flow. nih.govresearchgate.net Research has noted that this compound can accumulate in non-target species in aquatic environments, which can lead to ecological imbalances. The persistence of such compounds in the food chain is a significant area of environmental research. smolecule.comnih.gov

Table 1: Degradation of Thymoquinone (a related compound) under various stress conditions

| Stress Condition | Degradation Percentage |

|---|---|

| Thermal | 14.68% |

| Photolytic | 12.11% |

| Oxidative | 5.25% |

| Acid Hydrolysis | 1.53% |

| Base Hydrolysis | 0.78% |

Data from forced degradation studies on Thymoquinone, which may provide insights into similar quinone-based structures. seejph.comseejph.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thymoquinone |

| Oxythis compound |

| Quinoxaline-2,3-dithiol (QDSH) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Quantitative Structure-Property Relationship (QSPR) models are computational tools used in environmental science to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. epa.govncsu.edu These models are essential for providing estimates for data-poor chemicals and for prioritizing substances for further testing. epa.gov For a compound like this compound, QSPR models can be applied to predict its persistence in soil and water systems.

The fundamental principle of QSPR is that the chemical structure of a compound dictates its properties and behavior. By analyzing the structures of a large set of chemicals with known properties, models can be developed to predict the properties of new or untested substances. ncsu.edu Well-established QSPR software packages, such as the US EPA's EPISuite, are used to estimate key environmental parameters, including degradation half-lives in air, water, and soil. ncsu.edu For instance, models like OPERA, which is a suite of QSAR models, can predict physicochemical properties and environmental fate endpoints, such as biodegradation half-life. nih.goveuropa.eu These predictions are crucial for conducting preliminary environmental hazard assessments before extensive and costly experimental data is generated. ncsu.edu The predictions from QSPR models can then be validated through controlled laboratory studies, such as microcosm experiments.

Table 1: Environmental Fate Parameters Predicted by QSPR Models

| Parameter | Description | Relevance to Environmental Fate |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | Measures a chemical's lipophilicity, or its tendency to partition into fatty tissues versus water. | Indicates potential for bioaccumulation in organisms. ecetoc.org |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Affects the transport and distribution of the chemical in aquatic environments. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Influences the likelihood of a chemical to volatilize into the atmosphere. |

| Biodegradation Half-Life | The time it takes for 50% of the chemical to be broken down by microorganisms in water or soil. ncsu.edu | A primary indicator of the chemical's persistence in the environment. ncsu.edu |

| Atmospheric Oxidation Half-Life | The time required for 50% of the chemical to be degraded by reacting with hydroxyl (OH) radicals in the air. ncsu.edu | Determines the persistence of the chemical in the atmosphere. |

Ecotoxicological Assessment Methodologies

Ecotoxicological assessment involves a range of methods to determine the potential adverse effects of chemical substances on ecosystems. ecotoxcentre.ch The goal is to evaluate the risk a chemical poses to various environmental compartments and the organisms within them. sumitomo-chem.co.jp These assessments compare the concentration to which organisms are exposed with the concentration known to cause harmful effects. sumitomo-chem.co.jp Methodologies range from laboratory tests on single species to complex simulated ecosystems.

Research on Impact on Non-Target Organisms, including Beneficial Insects and Pollinators

A critical component of ecotoxicological assessment is evaluating the impact of pesticides on non-target organisms. nih.gov While designed to control pests, these chemicals can inadvertently harm beneficial species, including crucial pollinators like bees and other non-target insects. epo.orggwct.org.uk The widespread use of pesticides has raised concerns about their role in the decline of pollinator populations, which are vital for both agriculture and the health of wild plant communities. gwct.org.uk

Research has shown that systemic insecticides can be present in the pollen and nectar of treated plants, creating a direct route of exposure for pollinators. gwct.org.uk Even at low levels, persistent exposure to certain pesticides can lead to negative impacts on a wide range of organisms. nih.gov For instance, studies on some insecticide classes have demonstrated effects such as reduced colony growth and reproduction in bumblebees. gwct.org.uk Therefore, assessing the impact of compounds like this compound on beneficial insects is a key part of a comprehensive environmental risk assessment. epo.org

Table 2: Potential Impacts of Pesticides on Non-Target Organisms

| Organism Group | Potential Effects | Research Focus |

|---|---|---|

| Pollinators (e.g., Bees) | Reduced colony strength, impaired foraging efficiency, decreased reproductive success, lethal effects from high concentrations in nectar and pollen. gwct.org.uknih.gov | Quantifying pesticide residues in pollen/nectar and assessing sub-lethal effects on bee health and behavior. nih.gov |

| Beneficial Predators | Reduction in populations of natural pest enemies, leading to potential pest resurgence. | Evaluating toxicity to predatory insects and mites that contribute to biological control. |

| Aquatic Invertebrates | Acute toxicity, disruption of growth and reproduction. sumitomo-chem.co.jp | Standardized toxicity tests (e.g., on Daphnia magna) to determine effect concentrations. sumitomo-chem.co.jp |

| Soil Organisms | Disruption of microbial communities, harm to earthworms and other decomposers. | Assessing effects on soil respiration, enzyme activity, and survival of key soil fauna. |

Bioaccumulation Potential in Aquatic Ecosystems

Bioaccumulation is the process by which a chemical substance accumulates in an organism from all routes of exposure, including water, food, and sediment. ecetoc.orgnih.gov It is a significant concern in aquatic environments, as it can lead to increased internal concentrations of a substance in organisms, potentially causing toxic effects or transferring up the food web (biomagnification). ecetoc.org Research has indicated that this compound has the potential to accumulate in non-target species within aquatic ecosystems, which could result in ecological imbalances.

The potential for a chemical to bioaccumulate is assessed using several factors, primarily its hydrophobicity (often measured by the octanol-water partition coefficient, log K_ow), persistence, and the rate at which it is metabolized and eliminated by the organism. ecetoc.org Chemicals with high persistence and a log K_ow between 5 and 8 are of particular concern. ecetoc.org While bioaccumulation itself is not a toxic effect, the resulting body burden can lead to adverse outcomes. ecetoc.org Fish are often used as key indicator species in both laboratory and field studies to monitor and assess the bioaccumulation of chemicals in aquatic systems. nih.govresearchgate.net

Table 3: Key Parameters in Bioaccumulation Assessment

| Parameter | Definition | Significance |

|---|---|---|

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. ecetoc.org | Measures uptake from water only; a BCF > 1000 is often a trigger for concern. nih.gov |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the ambient environment, considering all exposure routes (water, diet, etc.). ecetoc.org | Provides a more comprehensive measure of accumulation potential in a natural setting. |

| Log K_ow | The octanol-water partition coefficient, indicating a chemical's lipophilicity. | Used as a screening tool; a higher log K_ow (e.g., >3) suggests a higher potential for bioaccumulation. nih.gov |

| Metabolism Rate | The rate at which an organism transforms and breaks down a chemical. | Rapid metabolism can significantly reduce a chemical's potential to bioaccumulate. ecetoc.org |

Application of Microcosm Experiments for Environmental Simulation

Microcosm experiments are a valuable tool in ecotoxicology, serving as small-scale, controlled laboratory systems designed to simulate a portion of a natural ecosystem. taylorandfrancis.commdpi.com These experiments bridge the gap between simple, single-species laboratory tests and complex, unpredictable field studies. taylorandfrancis.com They allow researchers to study the behavior and effects of chemicals like this compound under more environmentally realistic conditions while maintaining experimental control. mdpi.com

Table 4: Characteristics and Applications of Microcosm Experiments

| Aspect | Description |

|---|---|

| Definition | A physical model of an ecosystem, containing natural biotic communities, maintained under controlled laboratory conditions. taylorandfrancis.com |

| Purpose | To simulate natural processes and study the fate and effects of chemicals on communities and ecosystem functions. mdpi.com |

| Advantages | Replicable, controlled, allows for study of interactions between species, bridges lab and field data, cost-effective compared to large-scale studies. mdpi.com |

| Applications | Assessing biodegradation potential, studying effects on microbial communities, validating fate models, determining ecosystem-level effects (NOAEC). sumitomo-chem.co.jpfrontiersin.org |

Integration of Environmental Impact into Broader Assessments (e.g., Life Cycle Assessment)

To gain a holistic understanding of a chemical's environmental burden, its specific impacts must be integrated into broader assessment frameworks like Life Cycle Assessment (LCA). lifecycleinitiative.org LCA is a standardized methodology that evaluates the environmental impacts of a product or substance throughout its entire life cycle—from raw material extraction, manufacturing, and use, to final disposal or recycling. circularecology.comtradebe.com The primary goal of LCA is to identify opportunities to reduce resource use and emissions, thereby making products and processes more sustainable. lifecycleinitiative.orgtradebe.com

The LCA process consists of four main phases: goal and scope definition, inventory analysis, impact assessment, and interpretation. Ecotoxicological data for a compound like this compound is crucial for the Life Cycle Impact Assessment (LCIA) phase. circularecology.com In this stage, the emissions inventoried in the previous phase are translated into potential environmental impacts. Ecotoxicity is one of several impact categories considered, alongside others like climate change, resource depletion, and human health effects. circularecology.comeuropa.eu Models such as USEtox are often employed to calculate characterization factors for freshwater ecotoxicity, allowing for the comparison of different chemicals' potential impacts. europa.euecetoc.org Integrating detailed ecotoxicological profiles into an LCA provides a comprehensive picture, preventing the shifting of environmental problems from one area to another and supporting more sustainable decisions. lifecycleinitiative.org

Table 5: Stages of Life Cycle Assessment (LCA)

| Phase | Description | Role of Ecotoxicity Data |

|---|---|---|

| 1. Goal and Scope Definition | Defines the purpose of the study, the product system to be analyzed, and the boundaries of the assessment. | The need for ecotoxicity assessment is identified based on the study's goals. |

| 2. Life Cycle Inventory (LCI) | The data collection phase, where all inputs (resources, energy) and outputs (emissions, waste) for the product system are quantified. | Data on the amount of this compound released to air, water, and soil during its life cycle is collected. |

| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts of the inputs and outputs from the LCI. tradebe.com | Ecotoxicity data (e.g., effect concentrations) are used to calculate the potential impact of this compound emissions on aquatic and terrestrial ecosystems. ecetoc.org |

Analytical Methodologies for Thioquinox Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and quantification of Thioquinox and its related compounds. arlok.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in this field. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. arlok.com This technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. arlok.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of organic compounds like this compound. nih.gov

In a typical HPLC setup for purity assessment, a C18 column is often used as the stationary phase, which is a nonpolar material. The mobile phase is a mixture of polar solvents, such as methanol (B129727) and water, with the composition often adjusted in a gradient to optimize separation. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. arlok.comnih.gov The purity of a this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. chromatographyonline.com A high degree of purity, often exceeding 98%, is desirable for research applications.

| Parameter | Typical Conditions for this compound Purity Assessment |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Methanol and Water |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Purity Target | >98% |

This table outlines typical parameters for the HPLC-based purity assessment of this compound.

Gas Chromatography (GC) for Volatile Metabolites and Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for studying the volatile metabolites and degradation products of this compound. nih.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase within the column. jrespharm.com

For the analysis of this compound's volatile derivatives, a capillary column with a suitable stationary phase is employed. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. jrespharm.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. jrespharm.com GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectral data for the identification of unknown metabolites and degradation products. mdpi.com

| Parameter | Typical Conditions for GC Analysis of this compound Derivatives |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient to separate compounds by boiling point |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents typical conditions for the Gas Chromatography analysis of volatile compounds related to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Monitoring and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com This makes it an ideal tool for monitoring the degradation of this compound and identifying its non-volatile metabolites in complex matrices. mdpi.com

The LC component separates this compound and its degradation products, which are then introduced into the mass spectrometer. researchgate.net The first mass spectrometer (MS1) selects a specific ion (the parent ion), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the accurate quantification of target analytes even at very low concentrations. nih.gov By analyzing the fragmentation patterns, the structures of unknown degradation products and metabolites can be elucidated. nih.govsci-hub.se

| Stage | Function in this compound Analysis |

| Liquid Chromatography (LC) | Separates this compound from its degradation products and metabolites. |

| Mass Spectrometry (MS1) | Selects the specific molecular ion of interest (parent ion). |

| Collision Cell | Fragments the selected parent ion. |

| Mass Spectrometry (MS2) | Analyzes the resulting fragment ions for structural identification and quantification. |

This table describes the stages of LC-MS/MS and their roles in the analysis of this compound degradation and metabolism.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for its structural elucidation and characterization. sepscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. weebly.com It is used to confirm the identity of this compound, elucidate its precise structure, and assess its purity. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are typically employed.

| Nucleus | Typical Chemical Shift Region (ppm) for this compound | Information Provided |

| ¹H | 7.0 - 8.0 | Aromatic protons on the quinoxaline (B1680401) ring |

| ¹³C | 115 - 170 | Aromatic and thione carbons |

This table summarizes the typical NMR chemical shift regions for key nuclei in this compound and the structural information they provide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide valuable structural information. The molecular formula of this compound is C₉H₄N₂S₃, corresponding to a molecular weight of approximately 236.34 g/mol .

In a mass spectrometer, the this compound molecule is ionized, and the resulting molecular ion is detected. The mass of this ion confirms the molecular weight of the compound. uomustansiriyah.edu.iq The molecular ion can also undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. libretexts.org Analysis of the fragmentation pattern can reveal the presence of the quinoxaline ring and the dithiolethione group.

| Ion | m/z (mass-to-charge ratio) | Significance |

| Molecular Ion [M]⁺ | ~236 | Confirms the molecular weight of this compound. |

| Fragment Ions | Various | Provides information about the structural components of the molecule. |

This table shows the expected mass-to-charge ratio for the molecular ion of this compound and the significance of its fragmentation pattern in mass spectrometry.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. mdpi.comrtilab.com By passing infrared radiation through a sample, the instrument measures which wavelengths are absorbed. innovatechlabs.com This absorption corresponds to the vibrational and rotational energy of the chemical bonds within the molecule, creating a unique spectral "fingerprint". rtilab.cominnovatechlabs.com

For this compound, the FTIR spectrum provides distinct absorption bands that confirm the presence of its key structural features: the quinoxaline aromatic system and the sulfur-containing functional groups. Aromatic carbon-hydrogen (C-H) stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The quinoxaline ring itself gives rise to multiple absorption bands in the fingerprint region, between 1400-1600 cm⁻¹, which are indicative of aromatic carbon-carbon (C-C) and carbon-nitrogen (C-N) stretching vibrations.

The analysis of these spectral features allows researchers to confirm the molecular structure of this compound and can be used to identify the compound in various samples.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C-C & C-N (Quinoxaline ring) | Stretching | 1400-1600 |

Advanced Detection and Characterization Methods

Recent advancements in analytical methodologies have introduced highly sensitive and specific techniques for the detection and characterization of chemical compounds like this compound.

Biosensor Development for this compound Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to identify specific substances. asianjpr.com The development of biosensors for pesticides like this compound is a growing area of research, offering the potential for rapid, sensitive, and cost-effective detection in environmental and food samples. scielo.briipseries.org

These sensors typically utilize biorecognition elements, such as enzymes or antibodies, that specifically interact with the target analyte. bbrc.in This interaction generates a measurable signal—electrical, optical, or otherwise—that is proportional to the concentration of the substance. asm.org For instance, an electrochemical biosensor might use an enzyme that is inhibited by this compound, leading to a change in current or potential that can be quantified. asianjpr.com The high specificity of these biological components minimizes interference from other substances in complex samples. mdpi.com

Nanomaterial-Based Analytical Approaches

The integration of nanomaterials into analytical methods has significantly enhanced the sensitivity and selectivity of detection for various compounds, including pesticides. nih.gov Nanomaterials such as gold nanoparticles, carbon nanotubes, and quantum dots possess unique optical, electronic, and catalytic properties due to their small size and large surface-area-to-volume ratio. scielo.brrsc.org

In the context of this compound detection, nanomaterials can be used to construct advanced sensors. rsc.org For example, nanoparticles can be functionalized with specific recognition elements (like antibodies) to create highly sensitive nanosensors. iipseries.org When the target analyte, this compound, binds to these recognition elements, it can induce changes in the nanomaterial's properties, such as its color (in the case of gold nanoparticles) or electrical conductivity (in the case of carbon nanotubes), allowing for highly sensitive detection. nih.gov These nano-enabled sensors offer the potential for real-time monitoring of pollutants in various matrices. frontiersin.org

Validation Techniques for Target-Ligand Interactions

Understanding the interaction between a small molecule (ligand) like this compound and its biological target (e.g., a protein or enzyme) is crucial. frontiersin.org Advanced biophysical techniques are employed to validate these interactions and characterize their kinetics.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. harvard.educytivalifesciences.com In a typical SPR experiment, a target protein is immobilized on a sensor chip. criver.com A solution containing the ligand, in this case, this compound, is then flowed over the surface. criver.com The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.eduyoutube.com

This technique provides a wealth of information, including:

Binding Affinity (KD): How strongly the ligand binds to the target. criver.com

Association Rate (ka): How quickly the ligand binds to the target. criver.comnih.gov

Dissociation Rate (kd): How quickly the ligand dissociates from the target. criver.comnih.gov

The output of an SPR experiment is a sensorgram, a plot of the binding response over time, which allows for the detailed characterization of the binding kinetics. cytivalifesciences.comyoutube.com

Table 2: Key Parameters Obtained from SPR Analysis

| Parameter | Description |

| KD (Equilibrium Dissociation Constant) | A measure of binding affinity; a lower KD indicates stronger binding. |

| ka (Association Rate Constant) | The rate at which the ligand-target complex is formed. |

| kd (Dissociation Rate Constant) | The rate at which the ligand-target complex breaks apart. |

Cryo-electron microscopy (cryo-EM) is a revolutionary structural biology technique that allows for the determination of the three-dimensional structure of biological macromolecules, including protein-ligand complexes, at near-atomic resolution. creative-biostructure.comtechnologynetworks.comnih.gov The sample is rapidly frozen in vitreous ice, preserving its native structure, and then imaged using an electron microscope. technologynetworks.comthermofisher.comyoutube.com

For this compound research, cryo-EM can be used to visualize the precise binding mode of the ligand within its protein target. nih.govbiorxiv.orgbiorxiv.org This provides invaluable insights into the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding. mdpi.com Resolving the structure of a this compound-protein complex can elucidate the mechanism of action and provide a structural basis for understanding its biological effects. creative-biostructure.comdrugtargetreview.com While resolving the structure of small-molecule ligands can sometimes be challenging due to their size and potentially lower resolution in the electron density map, advancements in cryo-EM technology are continuously improving this capability. biorxiv.orgbiorxiv.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters